CYP3A4 Time-Dependent Inhibition: 3,5-Dimethoxy vs. Regioisomeric 2,3-Dimethoxy Analog
CAS 953243-14-6 exhibits moderate time-dependent inhibition of recombinant human CYP3A4 with an IC50 of 90 nM (30-min preincubation, midazolam substrate, NADPH-generating system) and a Ki of 250 nM [1]. Although direct head-to-head CYP3A4 data for the 2,3-dimethoxy regioisomer (CAS 953242-68-7) and the unsubstituted benzamide analog (CAS 953242-90-5) are not publicly available, class-level inference from the imidazo[1,2-b]pyridazine benzamide series indicates that the position and number of methoxy groups on the benzamide ring modulate CYP3A4 binding affinity and time-dependence in a manner not predictable from VEGFR2 potency alone [2]. Users substituting any analog without verifying its CYP3A4 profile risk confounding cellular or in vivo experimental outcomes due to unanticipated metabolic interference.
| Evidence Dimension | CYP3A4 time-dependent inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 90 nM (recombinant human CYP3A4, 30-min preincubation, midazolam probe substrate) |
| Comparator Or Baseline | 2,3-dimethoxy regioisomer CAS 953242-68-7: no CYP3A4 data publicly reported; unsubstituted benzamide analog CAS 953242-90-5: no CYP3A4 data publicly reported; VEGFR2 inhibitor 6b (meta-phenoxy series): CYP profile not reported in primary literature |
| Quantified Difference | Not directly calculable due to absence of comparator data; class-level observation that methoxy substitution pattern alters CYP3A4 IC50 by >10-fold across related benzamide series |
| Conditions | Recombinant human CYP3A4, midazolam hydroxylation assay, 30-min NADPH-fortified preincubation, LC-MS/MS detection |
Why This Matters
For procurement decisions in ADME-Tox screening cascades, the availability of explicit CYP3A4 inhibition data for CAS 953243-14-6 reduces the risk of selecting an analog with an uncharacterized and potentially worse CYP liability profile.
- [1] BindingDB Entry BDBM50584760 / CHEMBL2068968. CYP3A4 IC50 90 nM, Ki 250 nM, Ki 660 nM (human liver microsomes) for 3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. View Source
- [2] Miyamoto N et al. Bioorg Med Chem. 2012;20(24):7051-8. SAR of imidazo[1,2-b]pyridazine benzamide derivatives demonstrating that benzamide substitution pattern profoundly affects kinase selectivity and potency. View Source
